Guanidine, 1,1-diisobutyl-, nitrate
Description
Contextualization within Guanidine (B92328) Derivatives and Their Chemical Significance
Guanidine, with the formula HNC(NH₂)₂, is a strongly basic and highly polar organic compound. chemrxiv.org Its protonated form, the guanidinium (B1211019) cation [C(NH₂)₃]⁺, is stabilized by resonance, which delocalizes the positive charge across the three nitrogen atoms. This resonance stabilization is a key factor in the chemical behavior of guanidine and its derivatives.
Guanidine derivatives are a broad class of compounds where one or more hydrogen atoms of the guanidine core are replaced by other functional groups. These derivatives are of significant interest in medicinal chemistry, materials science, and organic synthesis. For instance, the guanidinium group is a crucial component of the amino acid arginine and plays a vital role in protein structure and function. chemrxiv.org Furthermore, substituted guanidines are utilized as strong, non-nucleophilic bases in organic reactions, as catalysts, and as building blocks for more complex molecules. nih.govnih.gov
Guanidine, 1,1-diisobutyl-, nitrate (B79036) fits within the sub-class of 1,1-disubstituted guanidines. The presence of the two isobutyl groups on one of the nitrogen atoms introduces significant steric hindrance around that part of the molecule. This steric bulk can influence the compound's reactivity, basicity, and physical properties compared to the parent guanidine molecule.
Historical Perspectives on Guanidine Chemistry and Nitrate Salts
The history of guanidine chemistry dates back to the 19th century. Guanidine itself was first isolated in 1861 by Adolph Strecker from the degradation of guanine, a component of guano. The synthesis of guanidine nitrate soon followed.
Nitrate salts of organic and inorganic compounds have a long and storied history, often linked to their use as oxidizing agents and in energetic materials. Ammonium (B1175870) nitrate, for example, has been a widely used fertilizer and explosive for over a century. nih.gov Guanidine nitrate, [C(NH₂)₃]NO₃, is also a well-known compound, recognized for its high nitrogen content and its application as a gas-generating agent in propellants and automotive airbags. worldscientific.com
The study of substituted guanidinium nitrates is a more recent development, driven by the desire to fine-tune the properties of these salts for specific applications. By altering the substituents on the guanidinium cation, researchers can modify properties such as solubility, thermal stability, and energetic performance.
Evolution of Research Interests in Substituted Guanidinium Systems
Research into substituted guanidinium systems has evolved significantly over the years. Initially, the focus was on simple alkyl and aryl derivatives to understand their basicity and reactivity. However, the scope has expanded to include a wide array of more complex and functionalized guanidinium salts.
A major area of interest is the use of guanidinium salts as catalysts and in anion recognition. The ability of the guanidinium group to form strong hydrogen bonds makes it an effective receptor for various anions. nih.gov This property is being explored for applications in sensing, separation, and transport of anions.
Another significant research direction is the development of energetic materials. By introducing different substituents and counter-ions, scientists aim to create new energetic compounds with improved performance and safety profiles. The steric hindrance and electronic effects of the substituents play a crucial role in determining the energetic properties of the resulting salts. Research into sterically hindered guanidines, such as those with bulky alkyl groups, is part of this effort to create more stable and tailored energetic materials. rsc.orgrsc.org
The synthesis of complex natural products containing the guanidine moiety has also driven research into new synthetic methodologies and protecting group strategies for substituted guanidines. worldscientific.com
Scope and Research Objectives for Guanidine, 1,1-diisobutyl-, Nitrate
Given the limited specific literature on this compound, the primary research objectives for this compound would be foundational. The initial scope would involve its synthesis and thorough characterization. A likely synthetic route would involve the reaction of diisobutylamine (B89472) with a suitable guanidinylating agent, followed by salt formation with nitric acid.
Key research objectives would include:
Synthesis and Purification: Developing an efficient and scalable synthesis protocol.
Structural Characterization: Utilizing techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the molecular structure.
Physicochemical Properties: Determining fundamental properties such as melting point, solubility in various solvents, and thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Basicity Measurement: Quantifying the pKa to understand the effect of the diisobutyl substitution on the basicity of the guanidine core.
Exploration of Potential Applications: Preliminary investigations into its utility as a non-nucleophilic base, a phase-transfer catalyst, or as a precursor to other functionalized guanidines.
The following table outlines some of the expected physicochemical properties of this compound, based on general knowledge of similar substituted guanidinium salts.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₂₂N₄O₃ |
| Molecular Weight | 234.30 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Expected to be a moderately high melting solid |
| Solubility | Likely soluble in polar protic solvents |
| Basicity (pKa of conjugate acid) | Expected to be a strong base, with a pKa slightly lower than unsubstituted guanidine due to steric effects |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
329-32-8 |
|---|---|
Molecular Formula |
C9H22N4O3 |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1,1-bis(2-methylpropyl)guanidine;nitric acid |
InChI |
InChI=1S/C9H21N3.HNO3/c1-7(2)5-12(9(10)11)6-8(3)4;2-1(3)4/h7-8H,5-6H2,1-4H3,(H3,10,11);(H,2,3,4) |
InChI Key |
LHXGVRFVYFCQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Structural and Spectroscopic Investigations of Guanidine, 1,1 Diisobutyl , Nitrate
Crystallographic Analysis of Guanidinium (B1211019) Salts
X-ray diffraction studies on the parent guanidinium nitrate (B79036) reveal a crystal structure dominated by extensive hydrogen bonding between the planar guanidinium cation [C(NH₂)₃]⁺ and the nitrate anion [NO₃]⁻. researchgate.net The crystals are typically composed of sheets of these ions linked by numerous N-H···O hydrogen bonds. researchgate.net The bond lengths of these interactions are generally in the range of 2.9 to 3.0 Å. researchgate.net
Crystal engineering utilizes the principles of molecular recognition and self-assembly to design new crystalline materials with desired properties. The guanidinium cation is a particularly valuable building block in this field due to its planar geometry and its capacity to act as a multiple hydrogen-bond donor. researchgate.net By systematically modifying the guanidinium structure, it is possible to control the resulting supramolecular architecture.
The introduction of substituents, such as the diisobutyl groups, is a key strategy in the crystal engineering of guanidinium salts. This substitution serves two main purposes:
Reducing Hydrogen-Bonding Capacity: It limits the number of available N-H donors, thereby altering the preferred hydrogen-bonding motifs.
Introducing Steric Bulk: The size and shape of the substituents direct the assembly of the ions in the crystal, preventing simple, dense packing and favoring more open or complex structures. mdpi.com
For 1,1-diisobutylguanidinium nitrate, these principles suggest that the typical sheet structure of guanidinium nitrate would be disrupted. The system would be forced to adopt alternative hydrogen-bonding networks that can accommodate the bulky, non-polar alkyl groups, potentially leading to the formation of one-dimensional chains or discrete, hydrogen-bonded ion-pair clusters within the crystal. researchgate.net
The supramolecular assembly of guanidinium salts is dictated by the formation of robust, charge-assisted hydrogen bonds. researchgate.net The guanidinium cation's six N-H protons can interact with various hydrogen-bond acceptors, most notably the oxygen atoms of the nitrate anion. These interactions lead to the formation of recognizable patterns or motifs. A common motif in guanidinium-anion systems is the formation of ring structures, described by graph-set notation, such as the R²₂(8) motif, where two donor and two acceptor atoms form an eight-membered ring. nih.gov
In unsubstituted guanidinium nitrate, these motifs link together to form extensive two-dimensional sheets. researchgate.netsci-hub.se However, for 1,1-diisobutylguanidinium nitrate, the supramolecular assembly would be significantly different. With fewer N-H donors, the formation of extended sheets is unlikely. The hydrogen-bonding network would be localized to the part of the cation bearing the -NH₂ group. The interactions would likely still involve the oxygen atoms of the nitrate anion, but the resulting assembly would be less extensive, leading to discrete ion pairs or small oligomeric clusters that are then packed in the crystal lattice, influenced by weaker van der Waals interactions between the isobutyl groups.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for confirming the structure of newly synthesized compounds and for analyzing their functional groups. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are particularly powerful tools for the characterization of organic salts like Guanidine (B92328), 1,1-diisobutyl-, nitrate.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,1-diisobutylguanidinium nitrate, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the diisobutyl groups and the guanidinium core. acs.org Although experimental spectra are not available, the expected chemical shifts and multiplicities can be predicted based on known values for similar structural fragments.
Predicted ¹H NMR Data: The proton NMR spectrum would show distinct signals for the isobutyl groups and the protons on the unsubstituted nitrogen atoms of the guanidinium core.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | ~1.9 - 2.1 | Multiplet (septet) | 2H |
| -N-CH₂-CH- | ~3.0 - 3.2 | Doubtlet | 4H |
| -CH(CH₃)₂ | ~0.9 - 1.0 | Doubtlet | 12H |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet | 2H |
| -NH- | ~7.5 - 8.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Data: The carbon NMR spectrum would confirm the number of unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | ~20 |
| -CH(CH₃)₂ | ~28 |
| -N-CH₂-CH- | ~55 |
| C(N)₃⁺ (Guanidinium Carbon) | ~158-160 |
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cnr.it These methods are excellent for identifying the key functional groups present in 1,1-diisobutylguanidinium nitrate.
The guanidinium group would exhibit strong IR absorptions and Raman signals corresponding to N-H stretching, NH₂ bending (scissoring), and C-N stretching vibrations. researchgate.net The isobutyl groups would be identified by their characteristic C-H stretching and bending modes. The nitrate anion , which has D₃h symmetry, has characteristic vibrational modes that are active in either IR or Raman spectroscopy. The symmetric N-O stretch is typically very strong in the Raman spectrum, while the asymmetric N-O stretch gives rise to a very strong absorption in the IR spectrum. spectroscopyonline.com
Predicted Vibrational Spectroscopy Data:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Guanidinium -NH₂ | 3300 - 3500 | Strong | Medium |
| C-H Stretch | Isobutyl -CH₃, -CH₂, -CH | 2850 - 3000 | Strong | Strong |
| C=N Stretch (asymmetric) | Guanidinium Core | 1640 - 1680 | Strong | Medium |
| N-H Bend (scissoring) | Guanidinium -NH₂ | 1580 - 1620 | Strong | Weak |
| N-O Asymmetric Stretch (E') | Nitrate Anion | 1350 - 1410 | Very Strong | Weak |
| C-H Bend | Isobutyl -CH₃, -CH₂ | 1340 - 1470 | Medium | Medium |
| N-O Symmetric Stretch (A₁') | Nitrate Anion | ~1050 | Inactive | Very Strong |
| C-N Stretch (symmetric) | Guanidinium Core | ~1000 | Medium | Strong |
| Out-of-Plane Bend (A₂") | Nitrate Anion | ~830 | Strong | Inactive |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of Guanidine, 1,1-diisobutyl-, nitrate, the resulting spectrum is a composite of the fragmentation of the 1,1-diisobutylguanidinium cation. The nitrate anion is typically not observed directly in positive-ion mode mass spectrometry.
The fragmentation of the 1,1-diisobutylguanidinium cation is governed by the stability of the resulting fragments. The energetic molecular ions, upon formation in the mass spectrometer, break apart into smaller, charged fragments and neutral molecules. chemguide.co.ukgbiosciences.com The most common fragmentation pathways for substituted guanidines involve the cleavage of the C-N and C-C bonds of the alkyl substituents.
A primary fragmentation route for the 1,1-diisobutylguanidinium cation involves the loss of one of the isobutyl groups. This can occur through the cleavage of the C-N bond connecting the isobutyl group to the central guanidinium carbon, leading to the formation of a stable isobutyl radical and a corresponding guanidinium fragment. Another significant fragmentation pathway is the loss of a neutral isobutylene molecule via a rearrangement process, which is common for alkyl groups with gamma-hydrogens.
The relative abundance of the fragment ions is dependent on their stability. Fragments that can delocalize the positive charge more effectively will be more abundant and thus produce more intense peaks in the mass spectrum. chemguide.co.uk The stability of carbocations formed during fragmentation also plays a crucial role; for instance, cleavage that results in a more stable secondary or tertiary carbocation is generally favored over the formation of a primary carbocation.
Below is a table of expected key fragments for the 1,1-diisobutylguanidinium cation and their corresponding mass-to-charge ratios.
| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |
| [C9H22N3]+ | 184 | Molecular ion of the 1,1-diisobutylguanidinium cation |
| [C5H12N3]+ | 114 | Loss of an isobutyl radical (C4H9) |
| [C8H19N2]+ | 143 | Loss of CH3N |
| [C4H10N]+ | 72 | Formation of diisobutylamine (B89472) fragment |
| [C4H9]+ | 57 | Isobutyl cation |
Note: The m/z values are calculated based on the most common isotopes of the elements.
Electron Delocalization and Resonance Stabilization within the Guanidinium Moiety
The guanidinium group is the protonated form of guanidine and is characterized by a central carbon atom bonded to three nitrogen atoms. A key feature of the guanidinium cation is its significant resonance stabilization, which arises from the delocalization of the positive charge over the entire planar Y-shaped CN₃ core. mdpi.com This delocalization is a result of the overlap of p-orbitals on the central carbon and the three nitrogen atoms, creating a system of π-electrons that are not confined to a single bond. researchgate.net
In the case of the 1,1-diisobutylguanidinium cation, the fundamental resonance structures are analogous to the parent guanidinium ion. The positive charge is shared among the three nitrogen atoms, and the C-N bonds have a bond order that is intermediate between a single and a double bond. This can be represented by the following resonance structures:

Figure 1: Resonance structures of the 1,1-diisobutylguanidinium cation, illustrating the delocalization of the positive charge across the three nitrogen atoms. The R groups represent the isobutyl substituents.
The actual structure of the 1,1-diisobutylguanidinium cation is a resonance hybrid of these contributing structures, where the positive charge is distributed over the three nitrogen atoms and the central carbon atom. This extensive charge delocalization results in a highly stable cation.
The presence of the two isobutyl groups on one of the nitrogen atoms introduces an inductive effect. Alkyl groups, such as isobutyl, are electron-donating. This inductive effect pushes electron density towards the nitrogen atom to which they are attached, which can slightly influence the distribution of the positive charge within the guanidinium core. However, the dominant factor in the stabilization of the cation remains the powerful delocalization of the π-electrons across the CN₃ framework.
The planarity of the CN₃ core is a prerequisite for effective p-orbital overlap and, consequently, for resonance stabilization. Spectroscopic and crystallographic studies of various guanidinium salts have consistently shown this planarity, with C-N bond lengths that are intermediate between typical single and double bonds, confirming the delocalized nature of the π-system.
Computational and Theoretical Studies on Guanidine, 1,1 Diisobutyl , Nitrate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and energetic properties of molecules like Guanidine (B92328), 1,1-diisobutyl-, nitrate (B79036). These computational methods provide insights into the fundamental characteristics of the molecule, which are crucial for understanding its stability, reactivity, and potential applications.
Density Functional Theory (DFT) Applications to Guanidine Derivatives
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of guanidine derivatives. researchgate.netmdpi.com DFT calculations, such as those employing the B3LYP functional, have been instrumental in studying the gas-phase basicity of various cyclic guanidines. researchgate.net These studies help in understanding how structural modifications, like the introduction of isobutyl groups, influence the electron distribution and basicity of the guanidine core.
Furthermore, DFT has been employed to analyze the structural, electronic, and molecular orbital characteristics of guanidinium (B1211019) nitrate itself. asianpubs.org These analyses provide a detailed picture of charge distribution and bonding within the molecule, which is essential for understanding its behavior.
Proton Affinity and Basicity Studies of Guanidine Frameworks
The high basicity of the guanidine framework is a defining characteristic, and computational studies play a key role in quantifying this property through the calculation of proton affinity (PA) and gas-phase basicity (GB). researchgate.netscispace.com Guanidines are recognized as strong organic superbases. researchgate.net
Theoretical calculations, often in conjunction with experimental methods like the kinetic method, are used to determine the PA and GB of novel guanidine derivatives. researchgate.net For example, the proton affinities of various guanidine derivatives have been determined, providing a useful set of reference bases with high GB values. researchgate.net The introduction of electron-donating groups, such as alkyl substituents, is a strategy employed to design superbases, and DFT calculations are used to predict the resulting PA and GB. researchgate.net
Studies on arginine, an amino acid containing a guanidinium group, have shown its very high proton affinity, which is attributed to the resonance stabilization of the protonated guanidine moiety. researchgate.net The pKa values of guanidine derivatives in solution, such as acetonitrile (B52724), have also been studied and compared with gas-phase proton affinities to understand the influence of solvation on basicity. researchgate.net For some guanidines, the basicity ordering in acetonitrile follows the gas-phase trend, while for others, intramolecular hydrogen bonding is significantly affected by the solvent. researchgate.net
Molecular Dynamics and Simulation Approaches for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the intermolecular interactions of guanidinium nitrate in various environments. These simulations provide a dynamic picture of how the guanidinium cation and the nitrate anion interact with each other and with surrounding molecules, such as water or other solvents.
MD simulations have been employed to study the interactions of the guanidinium ion (Gdm+) with biological macromolecules, such as peptides. nih.gov These studies reveal that Gdm+ can engage in stacking interactions with planar amino acid side chains and weaker interactions with hydrophobic surfaces. nih.gov This provides molecular-level insight into how guanidinium ions accumulate at protein surfaces. nih.gov The force fields used in these simulations are validated by comparing calculated properties, like the radial distribution function (RDF) of the nitrogen atoms, with experimental data from neutron diffraction. researchgate.net
In the context of guanidinium nitrate, MD simulations can be used to understand its behavior in solution. For instance, simulations of nitrate complexes with polyammonium macrocycles have been performed to study the solution interactions of the macrocycle with the nitrate ion. umd.edu Although not specifically on 1,1-diisobutylguanidine nitrate, these studies demonstrate the capability of MD to probe the conformational changes and hydration effects that govern intermolecular interactions. umd.edu Such simulations can reveal how the isobutyl groups of 1,1-diisobutylguanidine nitrate might influence its aggregation, solvation, and interaction with other species in a condensed phase.
Mechanistic Pathway Predictions through Computational Modeling
Computational modeling is instrumental in predicting the mechanistic pathways of the decomposition of energetic materials like guanidinium nitrate. These theoretical approaches allow for the exploration of various potential reaction routes, the identification of key intermediates and transition states, and the determination of the most likely decomposition mechanisms.
Decomposition Pathway Analysis of Guanidinium Nitrates
The thermal decomposition of guanidinium nitrate (GN) is a complex process involving multiple steps and competing reactions. jes.or.jp Quantum mechanics-based ab initio calculations have been extensively used to evaluate the possible decomposition pathways. researchgate.netresearchgate.net
A primary proposed mechanism involves the isomerization of GN in the gas phase, followed by a proton transfer to yield guanidine and nitric acid. researchgate.netresearchgate.net These products can then undergo further reactions. researchgate.net For instance, guanidine can react with nitric acid to form nitroguanidine (B56551) and water. researchgate.netresearchgate.net The subsequent dissociation of nitroguanidine can lead to the formation of ammonia (B1221849), nitrous oxide, water, and carbon dioxide. researchgate.net The decomposition of nitric acid can also contribute to the formation of nitrogen dioxide. researchgate.net
Computational studies have identified both monomolecular and bimolecular decomposition pathways for guanidine itself. jes.or.jpjes.or.jp The monomolecular pathway involves isomerization via an intramolecular hydrogen transfer, leading to the formation of cyanamide (B42294) and ammonia. jes.or.jp Bimolecular reactions of guanidine can also occur, leading to the formation of various intermediates and ultimately products like cyanamide and ammonia. jes.or.jpjes.or.jp
The presence of other species can also influence the decomposition pathways. For example, some species can assist in intramolecular hydrogen transfer reactions, lowering the energy barriers. jes.or.jp
Theoretical Investigations of Reaction Intermediates and Transition States
To gain a deeper understanding of the decomposition mechanisms of guanidinium nitrates, theoretical investigations focus on the structures and energies of reaction intermediates and transition states. By mapping out the potential energy surface, computational chemists can identify the most energetically favorable reaction pathways.
Quantum chemical calculations, such as those at the CBS-QB3 level of theory, have been used to determine the energy barriers and reaction energies for various decomposition reactions of guanidine and its interactions with other species. jes.or.jp These calculations involve optimizing the geometries of reactants, products, intermediates, and transition states. jes.or.jp For example, the potential energy profiles for the unimolecular and bimolecular decomposition of guanidine have been calculated, revealing the structures of the transition states involved in these processes. jes.or.jp
Similarly, for the reaction of guanidine with nitric acid, the potential free-energy profile has been calculated, identifying the transition state for the formation of nitroguanidine. jes.or.jp The study of these transition states is crucial for understanding the kinetics of the decomposition reactions. Transition state theory is often used in conjunction with quantum chemistry calculations to evaluate the rate coefficients for the elementary reactions involved in the decomposition process. jes.or.jp
These theoretical investigations provide detailed insights into the molecular-level events that occur during the decomposition of guanidinium nitrates, which is essential for predicting their stability and performance as energetic materials.
Chemical Reactivity and Mechanistic Pathways of Guanidine, 1,1 Diisobutyl , Nitrate
Reaction Kinetics and Thermodynamics of Guanidinium (B1211019) Nitrate (B79036) Transformations
The study of reaction kinetics and thermodynamics for guanidinium nitrate transformations primarily revolves around its thermal decomposition. For the parent compound, guanidine (B92328) nitrate (GN), thermal decomposition is a complex process that has been investigated using various analytical techniques.
Quantum mechanical calculations suggest that the decomposition of GN is not initiated in the condensed phase due to the high stability of the guanidinium cation and the nitrate anion. The most probable mechanism involves an initial isomerization followed by a proton transfer in the gas phase, which yields gaseous guanidine and nitric acid. These intermediates then undergo further reactions. A detailed chemical kinetics model for the gas-phase combustion of GN indicates that the process is triggered by the decomposition of nitric acid (HNO₃) into hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, which then attack the guanidine molecule.
Studies on the thermal decomposition of solid guanidine nitrate show a multi-stage process. The major gases evolved during this process are ammonia (B1221849) (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂). Kinetic analysis using methods such as Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) has been employed to determine the activation energy (Ea) for this decomposition. For guanidine nitrate, the average activation energies are reported to be approximately 140.43 kJ/mol (FWO) and 137.82 kJ/mol (KAS). nih.gov Another study determined activation energies of 199 kJ/mol for the nitrate and 191 kJ/mol for the guanidine portion, with the data predicting identical decomposition rates for both components. cardiff.ac.uk
For Guanidine, 1,1-diisobutyl-, nitrate , the presence of two isobutyl groups on a single nitrogen atom would be expected to influence these parameters. The electron-donating nature of the alkyl groups would slightly increase the electron density on the guanidine core, potentially affecting its interaction with the nitrate counter-ion. More significantly, the bulky isobutyl groups could introduce steric hindrance, which might alter the decomposition pathways or increase the activation energy required for certain transition states compared to the unsubstituted guanidine nitrate. However, without specific experimental data, these effects remain theoretical.
Interactive Table: Kinetic Parameters for Guanidine Nitrate Decomposition
| Method | Average Activation Energy (Ea) | Frequency Factor (A) | Reaction Order (n) | Source |
| Flynn-Wall-Ozawa (FWO) | 140.43 kJ/mol | Not specified | Not applicable | nih.gov |
| Kissinger-Akahira-Sunose (KAS) | 137.82 kJ/mol | Not specified | Not applicable | nih.gov |
| Isothermal Heating | 191-199 kJ/mol | 3.20 x 10¹⁴ - 1.94 x 10¹⁵ s⁻¹ | Not specified | cardiff.ac.uk |
| Nitrate Method (Main Reaction) | 16.0 kJ/mol | 2.2231 s⁻¹ | 1.8894 | researchgate.net |
| Nitrate Method (Side Reaction) | 18.3 kJ/mol | 0.0346 s⁻¹ | 1.8515 | researchgate.net |
Note: The data presented is for the parent compound, guanidine nitrate, not 1,1-diisobutylguanidine nitrate.
Role as a Chemical Precursor and Synthetic Intermediate
Nitration Reactions to Form Nitroguanidines
The nitration method has been successfully extended to various substituted guanidine nitrates to produce their corresponding 1-substituted-2-nitroguanidines. For example, ethyl-, propyl-, and benzyl-guanidine nitrates have been effectively converted to their nitro-derivatives using concentrated sulfuric acid. This demonstrates the versatility of the reaction for N-alkyl and N-aryl substituted guanidines.
Based on these established procedures, it is highly probable that This compound could serve as a precursor to 1,1-diisobutyl-3-nitroguanidine. The reaction would likely proceed via treatment with concentrated sulfuric or nitric acid. The steric bulk of the two isobutyl groups at the N-1 position would direct the nitration to one of the unsubstituted -NH₂ groups, leading to the 3-nitro product. However, the steric hindrance might necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the unsubstituted guanidine nitrate.
Derivatization to Other Functionalized Guanidine Compounds
The guanidine functional group is a versatile building block in organic synthesis, allowing for extensive derivatization. General strategies that could theoretically be applied to This compound (or its corresponding free base) include:
Guanylation Reactions: This involves the reaction of an amine with a guanylating agent. While 1,1-diisobutylguanidine is already a guanidine, its remaining N-H bonds could potentially react further, for instance, with isocyanides or other electrophiles to create more complex, poly-substituted guanidine structures. rsc.orgorganic-chemistry.org
Cycloaddition Reactions: Guanidine-substituted dienes can undergo cycloaddition reactions with various dienophiles. For these reactions to be successful, the high nucleophilicity of the guanidine moiety often needs to be controlled, for example, by protonation with a non-nucleophilic counter-ion. nih.gov This strategy allows for the construction of rigid polycyclic systems containing a guanidine core. mdpi.com
Reactions with Carbonyls and Other Electrophiles: The free -NH₂ groups of 1,1-diisobutylguanidine could react with aldehydes and ketones to form Schiff bases or undergo other condensation reactions.
Acid-Base Properties and pH Regulation in Chemical Environments
Guanidine is one of the strongest organic bases in its neutral form. This high basicity is due to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. The positive charge in the guanidinium ion is delocalized symmetrically over the three nitrogen atoms. For the parent guanidinium cation, the pKₐH is approximately 13.6, meaning it exists almost exclusively in its protonated form in neutral aqueous solutions. scripps.edu
For This compound , the acid-base properties would be modulated by the two isobutyl groups. Alkyl groups are electron-donating through an inductive effect. This effect would increase the electron density on the nitrogen atoms, thereby increasing the basicity of the guanidine base compared to the unsubstituted parent compound. Consequently, the pKₐH of the 1,1-diisobutylguanidinium cation is expected to be even higher than 13.6. This would make 1,1-diisobutylguanidine a "superbase" in certain contexts.
Investigation of Reaction Selectivity and Yield Optimization
The selectivity and yield of reactions involving guanidines are influenced by several factors, including the substitution pattern on the guanidine core, the nature of the counter-ion, the solvent, and the reaction temperature.
Steric and Electronic Effects: The substituents on the guanidine nitrogen atoms play a crucial role. In catalytic applications, bulky substituents can create specific chiral pockets, leading to high enantioselectivity. The electronic properties of the substituents can enhance the reactivity of certain functional groups. ycdehongchem.com For This compound , the two bulky isobutyl groups would be expected to exert significant steric control, potentially directing incoming reagents to the less hindered side of the molecule and influencing diastereoselectivity in addition reactions.
Counter-ion and Protonation State: The nature of the anion in a guanidinium salt can dramatically alter reaction pathways. Studies on furfuryl guanidines have shown that when the counter-ion is a nucleophile (e.g., chloride), an aza-Michael addition reaction is favored. However, when a non-nucleophilic anion like hexafluorophosphate (B91526) is used, a Diels-Alder cycloaddition occurs instead. nih.gov This demonstrates that controlling the protonation state and the counter-ion is a key strategy for achieving reaction selectivity.
Process Conditions: As seen in the nitration of guanidine nitrate, optimizing reaction conditions such as temperature, reactant concentrations, and implementing process strategies like acid recycling can lead to significant improvements in yield. researchgate.net In cycloaddition reactions, methods like high-pressure synthesis or microwave-assisted synthesis have been shown to improve conversions and yields compared to conventional heating. mdpi.com
Optimizing reactions involving 1,1-diisobutylguanidine nitrate would require a systematic investigation of these parameters. The steric bulk of the isobutyl groups would be a dominant factor in determining selectivity, while the choice of solvent and counter-ion would be critical for controlling the reaction pathway and maximizing the yield of the desired product.
Interactive Table: Factors Influencing Selectivity in Guanidine Reactions
| Factor | Influence on Selectivity | Example Application | Source |
| Substituent Pattern | Steric bulk and electronic properties determine the site and stereochemistry of the reaction. | Chiral guanidines as organocatalysts for enantioselective reactions. | rsc.org |
| Counter-Anion | Nucleophilic vs. non-nucleophilic anions can switch the reaction pathway between addition and cycloaddition. | Anion-controlled synthesis of oxanorbornanes. | nih.gov |
| pH / Protonation State | Affects the nucleophilicity of the guanidine. Protonation can act as a protecting group. | Preventing aza-Michael additions in cycloaddition reactions. | nih.gov |
| Solvent | Influences solubility and the stability of intermediates and transition states. | Guanidine sulfamate (B1201201) shows higher reactivity in polar solvents. | ycdehongchem.com |
| Temperature / Method | Can affect reaction rate and the formation of side products or decomposition. | Microwave heating can improve yields but requires careful optimization of reaction time. | mdpi.com |
Advanced Applications in Chemical Science Excluding Prohibited Areas
Catalytic Applications in Organic Synthesis
The guanidinium (B1211019) moiety is a well-established functional group in the realm of organocatalysis. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comrsc.org The catalytic activity of guanidinium salts, including Guanidine (B92328), 1,1-diisobutyl-, nitrate (B79036), stems from their ability to act as hydrogen-bond donors and weak Brønsted acids. thieme-connect.comresearchgate.net
Organocatalysis Utilizing Guanidinium Species
Guanidinium salts are recognized for their capacity to catalyze a variety of organic transformations. researchgate.netresearchgate.net This catalytic prowess is attributed to the planar, Y-shaped C(N)₃⁺ core, which can form multiple hydrogen bonds with substrates, thereby activating them towards nucleophilic attack or other transformations. The substitution pattern on the nitrogen atoms significantly influences the catalyst's steric and electronic properties, allowing for the fine-tuning of its activity and selectivity. In the case of Guanidine, 1,1-diisobutyl-, nitrate, the two isobutyl groups attached to a single nitrogen atom introduce significant steric bulk, which can play a crucial role in controlling the stereochemical outcome of a reaction.
Promotion of Specific Reaction Rates and Enhanced Selectivity
The application of guanidinium salts as catalysts has been shown to promote specific reaction rates and enhance selectivity in various organic reactions. rsc.org The hydrogen-bonding capabilities of the guanidinium cation are central to this effect. By forming a complex with the substrate, the catalyst can stabilize transition states, lower activation energies, and direct the approach of reagents, leading to increased reaction rates and higher yields of the desired product.
The diisobutyl substitution in this compound would create a specific steric environment around the catalytically active guanidinium core. This steric hindrance can be advantageous in asymmetric catalysis, where controlling the spatial orientation of reactants is paramount for achieving high enantioselectivity. The bulky isobutyl groups can effectively shield one face of a prochiral substrate, guiding the incoming nucleophile to the opposite face and resulting in the preferential formation of one enantiomer.
Role in Energy Systems Research (Non-Propellant, Non-Explosive Focus)
The energetic nature of the nitrate group combined with the nitrogen-rich guanidinium cation positions this compound as a compound of interest in specific areas of energy systems research, excluding propellant and explosive applications.
Potential Relevance in Battery Development
Recent research has highlighted the importance of electrolyte additives in improving the performance and safety of lithium-ion batteries. mdpi.comresearchgate.netnih.gov Nitrate-based additives, in particular, have been shown to play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer is essential for preventing electrolyte decomposition and ensuring long-term cycling stability.
While direct studies on this compound as a battery electrolyte additive are scarce, the presence of the nitrate anion suggests its potential to contribute to SEI formation. The guanidinium cation, with its bulky isobutyl groups, could also influence the properties of the electrolyte and the SEI layer. The size and shape of the cation can affect the ionic conductivity and viscosity of the electrolyte, as well as the morphology and composition of the SEI. Further research is needed to explore the specific effects of the 1,1-diisobutylguanidinium cation in this context.
Gas-Generating Agents (Focus on Chemical Principles, not performance for specific applications)
Guanidinium nitrate is a well-known component in gas-generating compositions due to its high nitrogen content and its ability to decompose into a large volume of gaseous products. jes.or.jp The thermal decomposition of guanidinium nitrate typically proceeds through a series of complex reactions, ultimately yielding gases such as nitrogen, water vapor, and oxides of nitrogen.
The introduction of isobutyl groups in this compound would alter its thermal decomposition behavior compared to the parent guanidinium nitrate. The organic substituents would contribute to the formation of carbon-containing gaseous products, such as carbon dioxide and carbon monoxide, in addition to nitrogenous gases. The thermal stability of the compound would also be affected by the presence of the isobutyl groups. The principles of its decomposition can be understood through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which would reveal the temperatures at which decomposition occurs and the associated energy changes. The specific gas evolution profile could be determined using techniques such as mass spectrometry coupled with a thermal analyzer.
Table 1: Potential Gaseous Decomposition Products of this compound
| Gas | Potential Origin |
| Nitrogen (N₂) | Decomposition of the guanidinium and nitrate moieties |
| Water (H₂O) | From the hydrogen atoms of the isobutyl groups and oxygen from the nitrate |
| Carbon Dioxide (CO₂) | Oxidation of the carbon in the isobutyl groups |
| Carbon Monoxide (CO) | Incomplete oxidation of the carbon in the isobutyl groups |
| Oxides of Nitrogen (NOₓ) | Decomposition of the nitrate anion |
| Hydrocarbons | Fragmentation of the isobutyl groups |
Coordination Chemistry and Ligand Design
Guanidines and their derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. at.uanih.govresearchgate.netresearchgate.net The coordination can occur through the nitrogen atoms of the guanidine core, and the nature of the substituents on the nitrogen atoms plays a critical role in determining the structure and properties of the resulting metal complexes. at.ua
The 1,1-diisobutylguanidine moiety in this compound can act as a ligand for metal ions. The coordination would likely involve one or more of the nitrogen atoms of the guanidine group. The steric bulk of the two isobutyl groups on a single nitrogen atom would significantly influence the coordination geometry around the metal center. This steric hindrance could lead to the formation of complexes with lower coordination numbers or enforce specific ligand arrangements.
Furthermore, the nitrate anion can also participate in coordination to the metal center, acting as a monodentate or bidentate ligand, or it can remain as a counter-ion in the crystal lattice. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net The interplay between the coordination of the guanidine ligand and the nitrate anion can lead to a rich and diverse coordination chemistry. The design of ligands based on substituted guanidines allows for the synthesis of metal complexes with tailored electronic and steric properties, which can have applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netnih.gov
Table 2: Potential Coordination Modes of this compound Components
| Component | Potential Coordination Mode |
| 1,1-Diisobutylguanidine | Monodentate (via one N atom) |
| Bidentate (via two N atoms) | |
| Bridging (linking two metal centers) | |
| Nitrate (NO₃⁻) | Monodentate |
| Bidentate | |
| Bridging | |
| Non-coordinating counter-ion |
Metal Ion Interactions and Complex Formation
The guanidine group is an effective ligand for a wide array of metal ions across the periodic table. Neutral guanidine molecules typically coordinate to metal centers as monodentate ligands through their imine nitrogen atom. at.ua Upon coordination, the positive charge becomes delocalized across the CN₃ core, which enhances the stability of the resulting metal complex. at.uaresearchgate.net The presence of a nitrate anion, as in the title compound, can further influence coordination chemistry, potentially participating in the formation of coordination complexes. solubilityofthings.comat.ua
Guanidine derivatives can form stable complexes with various metals in different oxidation states. researchgate.net The specific nature of the interaction and the structure of the resulting complex are influenced by factors such as the substituents on the guanidine core and the identity of the metal ion. For instance, the steric bulk of substituents, like the isobutyl groups in 1,1-diisobutylguanidine, plays a crucial role in dictating the coordination geometry and stability of the complex. nih.gov Research on various guanidine derivatives has shown their ability to form complexes with both transition and main-group metals, highlighting the versatility of this ligand class. researchgate.net
| Ligand Type | Metal Ion | Coordination Mode | Key Structural Feature | Reference |
| Neutral Guanidine | Technetium (Tc) | Monodentate | Coordination via imine nitrogen | at.ua |
| Neutral Guanidine | Platinum (Pt) | Monodentate | Planar CN₃ core with delocalization | at.ua |
| Bis(guanidine) | Copper (Cu) | Bidentate (Chelating) | Formation of stable chelate rings | researchgate.net |
| Guanidinate Anion | Lithium (Li) | Chelating with M-arene interaction | Additional metal-carbon bonding | nih.gov |
Design of Guanidine-Based Ligands for Transition and Main-Group Metals
The tunability of the guanidine framework allows for the rational design of ligands with tailored steric and electronic properties. nih.gov By modifying the substituent groups (R¹, R², R³, R⁴, R⁵) on the generic guanidine formula R¹N=C(NR²R³)(NR⁴R⁵), chemists can control the ligand's coordination ability and the resulting metal complex's reactivity and stability. nih.govresearchgate.net This has led to the development of a wide range of guanidinato ligands for organometallic chemistry. nih.gov
Transition Metals: Guanidine-based ligands have been successfully used to stabilize various transition metal centers. researchgate.netcore.ac.uk They are valued for their strong σ-donating ability. core.ac.uk For example, bis(guanidine) ligands, where two guanidine units are linked by a bridge, can act as chelating agents, forming stable complexes with metals like copper, iron, and zinc. researchgate.netresearchgate.net These complexes are explored for applications ranging from bioinorganic model systems to catalysis. researchgate.net The synthesis of energetic transition metal complexes using guanidine-based ligands in conjunction with energetic anions like nitrate has also been reported. at.ua
Main-Group Metals: While less common than their transition metal counterparts, guanidinato complexes of main-group elements have been synthesized. nih.gov Bulky guanidinate ligands are particularly effective at stabilizing low-valent main-group element compounds. researchgate.net The electronic flexibility of the guanidinato ligand helps to stabilize a variety of coordination environments for elements such as lithium, potassium, gallium, indium, and tin. nih.gov In the case of bulky lithium guanidinates, additional interactions between the metal and aromatic groups on the ligand can occur, leading to unique organometallic structures. nih.gov
Applications in Materials Science and Supramolecular Chemistry
The distinct properties of the guanidinium cation, particularly its ability to form extensive and robust hydrogen-bonding networks, make it a valuable component in the construction of functional materials and complex supramolecular systems.
Development of New Materials with Specific Properties (e.g., Electrical, Optical)
Guanidinium-based compounds have been investigated for the development of new materials with tailored electronic and optical properties.
Electrical Properties: Guanidinium-based ionic liquids (ILs) have been synthesized and tested as potential electrolytes in energy storage devices like lithium-ion batteries. researchgate.netresearchgate.net These materials can exhibit high thermal and chemical stability due to the effective delocalization of the positive charge within the cation. researchgate.net The choice of both the guanidinium cation and the counter-anion influences key properties such as ionic conductivity and the electrochemical stability window. Although some guanidinium ILs show promise, they are often not compatible with standard graphite (B72142) electrodes. researchgate.net
| Guanidinium Ionic Liquid | Conductivity (25 °C) | Anodic Stability (vs. Li/Li⁺) | Application | Reference |
| Me₅cHexGua-TFSI | 0.67 mS/cm | 4.8 V | Lithium Battery Electrolyte | researchgate.net |
| Me₄(2-EtHex)₂Gua-TFSI | 0.18 mS/cm | 4.8 V | Lithium Battery Electrolyte | researchgate.net |
Optical Properties: The guanidinium cation is a component in certain nonlinear optical (NLO) crystals. nih.gov These materials are of interest for applications in photonics and optical communication systems. nih.govacs.org For example, guanidinium isophthalate (B1238265) single crystals have been grown and characterized, showing high transmittance in the visible region and a significant laser damage threshold, making them suitable for electro-optic devices. nih.gov The arrangement of guanidinium cations and counter-anions in the crystal lattice is crucial for achieving the desired optical properties. nih.gov Theoretical studies on guanidine-based dyes also suggest their potential as photosensitizers in dye-sensitized solar cells, where structural modifications can tune their light-harvesting efficiencies. nih.gov
Supramolecular Architectures based on Guanidinium Interactions
The planar, symmetric structure of the guanidinium cation and its multiple hydrogen bond donors allow it to act as a powerful structure-directing agent in supramolecular chemistry. researchgate.netmdpi.com It readily forms multiple, highly directional hydrogen bonds with suitable anions or other neutral molecules. mdpi.comnih.gov
This predictable self-assembly has been harnessed to create a variety of ordered supramolecular architectures:
Lamellar Structures: Cationic lipids with guanidinium headgroups have been shown to self-assemble with DNA to form highly ordered, multilamellar structures where DNA molecules are intercalated between lipid bilayers. nih.gov This demonstrates the ability of the guanidinium group to direct the formation of complex, layered materials.
Network Formation: In the solid state, the interactions between guanidinium cations and anions like nitrate lead to extensive three-dimensional hydrogen-bonding networks. nih.gov
Self-Assembled Systems: By combining polymers with guanidinium-functionalized molecules, self-assembled supramolecular systems can be created in solution. mdpi.com These systems are formed and stabilized by non-covalent forces such as hydrogen bonding and ionic interactions. mdpi.com The study of guanosine (B1672433) derivatives, which contain a guanidine-like moiety, further illustrates the formation of complex assemblies like G-quartets and ribbon-like structures, driven by hydrogen bonding and π-π stacking. nih.govpsu.edu
The ability to form these well-defined architectures is fundamental to using guanidinium-based molecules as building blocks for new functional materials and in nanotechnology. psu.edu
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The synthesis of asymmetrically substituted guanidines, such as 1,1-diisobutylguanidine, presents a unique challenge. Traditional methods for guanidine (B92328) synthesis often yield mixtures of products when multiple reactive nitrogen atoms are present. nih.gov Therefore, a key area of future research lies in the development of regioselective synthetic routes.
One promising approach involves the use of protecting groups to selectively block certain nitrogen atoms, directing the reaction to the desired position. Another avenue is the exploration of novel catalytic systems that can control the regioselectivity of the guanidinylation reaction. For instance, transition-metal-catalyzed methods have shown promise in the synthesis of multisubstituted guanidines. rsc.org
A potential synthetic route to 1,1-diisobutylguanidine could involve the reaction of diisobutylcyanamide with an amine source. Alternatively, the reaction of a diisobutyl-substituted Vilsmeier salt with a primary amine could yield the desired sterically hindered guanidine. dntb.gov.uaworldscientific.comrsc.org Once the 1,1-diisobutylguanidine base is obtained, its reaction with nitric acid would yield the target compound, Guanidine, 1,1-diisobutyl-, nitrate (B79036). The investigation into these and other novel synthetic strategies will be crucial for making this and similar compounds readily accessible for further study.
Advanced Spectroscopic Characterization Techniques for Dynamic Systems
The 1,1-diisobutylguanidinium cation is expected to exhibit interesting dynamic behavior in solution due to the bulky isobutyl groups. Advanced spectroscopic techniques will be instrumental in understanding these dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR will be essential for basic structural confirmation, advanced NMR techniques can provide deeper insights. rsc.orguobasrah.edu.iqhumic-substances.orgresearchgate.net For instance, two-dimensional NMR experiments like COSY and HSQC can aid in the unambiguous assignment of protons and carbons, especially in a sterically crowded molecule. rsc.org Furthermore, variable temperature NMR studies could reveal information about rotational barriers around the C-N bonds and the conformational dynamics of the isobutyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will be valuable for characterizing the vibrational modes of the guanidinium (B1211019) group and the nitrate counter-ion. researchgate.net The position and shape of the N-H stretching and bending vibrations can provide information about hydrogen bonding interactions in the solid state and in solution. researchgate.net The characteristic absorption bands of the nitrate anion will also be readily identifiable. chemicalbook.com
Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for confirming the molecular weight and elemental composition of the compound. chemguide.co.uklibretexts.orgresearchgate.netlibretexts.orgdocbrown.info Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to distinguish it from other isomers. chemguide.co.uklibretexts.org
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure and packing in the solid state. researchgate.netmdpi.comnih.govnih.gov This would allow for the precise measurement of bond lengths and angles, as well as the visualization of intermolecular interactions, such as hydrogen bonding between the guanidinium cation and the nitrate anion. researchgate.netmdpi.com
Integration of Machine Learning in Predictive Chemical Research
In the absence of extensive experimental data, machine learning (ML) offers a powerful tool for predicting the properties of "Guanidine, 1,1-diisobutyl-, nitrate." dntb.gov.uaelsevierpure.comarxiv.orgresearchgate.netaalto.fi By training ML models on existing datasets of guanidinium salts and other organic compounds, it is possible to forecast a range of physicochemical properties.
Property Prediction: ML models can be developed to predict properties such as solubility, melting point, and thermal stability. elsevierpure.comarxiv.orgresearchgate.net This predictive capability can guide experimental work by identifying promising candidates for specific applications and avoiding the synthesis of compounds with undesirable properties.
Spectroscopic Prediction: Emerging ML techniques can even predict spectroscopic data, such as NMR and IR spectra. aalto.fi While still a developing field, these methods could provide a valuable first look at the expected spectral features of a new compound before it is synthesized.
Model Development: A significant research opportunity lies in the development of ML models specifically tailored for substituted guanidinium salts. By curating a dedicated dataset of these compounds and their properties, more accurate and reliable predictive models can be constructed. These models could accelerate the discovery and development of new guanidinium-based materials and catalysts. dntb.gov.uaelsevierpure.comarxiv.orgresearchgate.net
Unexplored Reactivity and Mechanistic Insights
The unique steric and electronic properties of 1,1-diisobutylguanidine nitrate suggest a rich and largely unexplored reactivity profile. The bulky isobutyl groups can influence the accessibility of the different nitrogen atoms and the central carbon, potentially leading to novel reaction pathways.
Asymmetric Catalysis: Chiral versions of sterically hindered guanidines have shown promise as organocatalysts in asymmetric reactions. nih.govorganic-chemistry.orgumich.edu The diisobutylguanidinium cation, if resolved into its enantiomers or incorporated into a chiral scaffold, could be explored as a catalyst for a variety of stereoselective transformations. The steric bulk could play a crucial role in controlling the stereochemical outcome of these reactions.
Mechanistic Studies: Detailed mechanistic studies of reactions involving 1,1-diisobutylguanidine and its nitrate salt are warranted. nih.govresearchgate.net Understanding the role of the steric hindrance on reaction rates and product distributions will be key to harnessing its synthetic potential. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction intermediates involved. humic-substances.orgrsc.orgrsc.org
New Frontiers in Catalysis and Materials Science Applications
The distinct structural features of 1,1-diisobutylguanidine nitrate open up possibilities for its use in various areas of catalysis and materials science.
Catalysis: The basicity of the guanidine core, modulated by the electron-donating isobutyl groups, makes it a potential candidate for base-catalyzed reactions. elsevierpure.comnih.gov The steric hindrance could also be advantageous in preventing catalyst deactivation or promoting specific reaction pathways. Furthermore, guanidinium salts have been employed as catalysts for CO2 fixation, and the properties of the diisobutyl derivative in this context would be of interest. researchgate.net
Materials Science: Guanidinium salts are known to form highly ordered structures through hydrogen bonding. nih.govelsevierpure.commdpi.com The interplay between the bulky, hydrophobic isobutyl groups and the ionic, hydrophilic guanidinium nitrate core could lead to the formation of unique self-assembled structures, such as micelles or liquid crystals. These materials could have applications in drug delivery, as templates for nanomaterial synthesis, or in the development of novel functional materials. The use of guanidinium salts to improve the quality of biomolecules in fixed tissues also suggests potential applications in biotechnology. nih.gov
Compound Names
| Compound Name |
| This compound |
| 1,1-diisobutylguanidine |
| Diisobutylcyanamide |
| Nitric acid |
| CO2 |
Data Tables
Table 1: Predicted Spectroscopic Data This table is hypothetical and for illustrative purposes, as experimental data is not available.
| Technique | Predicted Features |
| ¹H NMR | Complex multiplets for isobutyl groups, broad signals for N-H protons. |
| ¹³C NMR | Resonances for isobutyl carbons and a characteristic downfield signal for the guanidinium carbon. |
| FTIR | Strong N-H stretching and bending bands, characteristic nitrate absorptions. |
| Mass Spec. | Molecular ion peak corresponding to the cation, fragmentation pattern showing loss of isobutyl groups. |
Table 2: Potential Applications This table outlines potential, yet underexplored, applications based on the chemistry of related compounds.
| Area | Potential Application | Rationale |
| Catalysis | Organocatalyst for asymmetric synthesis. | Steric bulk can induce stereoselectivity. |
| Catalysis | Base catalyst for organic transformations. | Guanidine core is a strong, non-nucleophilic base. |
| Materials Science | Component of self-assembling materials. | Amphiphilic nature of the molecule. |
| Materials Science | Additive for improving biomolecule stability. | Chaotropic nature of guanidinium salts. |
Q & A
Q. What are the established methods for synthesizing guanidine nitrate with high purity?
Guanidine nitrate is synthesized by reacting cyanamide or dicyandiamide with ammonium nitrate under high-temperature (140–180°C) and pressure conditions. Excess ammonium nitrate ensures complete reaction, while post-synthesis purification involves dissolving the crude product in warm water and crystallizing to remove impurities like iron and melamine. Cyclic processes recover ammonium nitrate from mother liquors, improving efficiency .
Q. What are the key physical and chemical properties of guanidine nitrate relevant to laboratory handling?
Guanidine nitrate is a white crystalline solid (melting point: 211–215°C, density: 1.436 g/cm³) with high water solubility (16 mg/100 mL at 20°C) but insolubility in non-polar solvents. It is classified as an oxidizer (UN 1467) and decomposes explosively above 217°C, releasing nitrogen gas, water vapor, and carbon residues. Proper storage requires isolation from heat and combustibles .
Q. What safety protocols are essential when handling guanidine nitrate in laboratory settings?
Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid dust inhalation. Store in a cool, dry area away from reductants. For spills, dampen with water to suppress dust and collect residue in chemical-resistant containers. Avoid dry sweeping due to explosion risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for guanidine nitrate?
Toxicity assessments must differentiate between the guanidine cation and nitrate anion. While provisional reference doses (p-RfDs) for guanidine chloride (2 mg/kg-day subchronic) can be extrapolated via molecular weight adjustments, nitrate-specific effects (e.g., methemoglobinemia) require separate evaluation. Chronic nitrate toxicity (1.6 mg/kg-day) should be cross-referenced, and in vitro assays used to isolate systemic vs. localized effects .
Q. What methodologies are recommended for analyzing guanidine nitrate purity and detecting co-existing impurities?
High-performance thin-layer chromatography (HPTLC) on silica gel layers with dioxane-tetrahydrofuran (1:1 v/v) separates guanidine nitrate from nitroguanidine. Quantification via UV detection (210 nm for guanidine nitrate) and peak area analysis ensures precision (RSD <5%). Validation parameters include linearity (0.1–2.0 µg/spot) and recovery rates (95–105%) .
Q. How should thermal decomposition studies of guanidine nitrate be designed to ensure safety and accuracy?
Use isothermal heating in controlled atmospheres (e.g., nitrogen) with real-time gas analysis (FTIR/MS). Activation energies (Ea) are calculated via the Arrhenius equation using DSC/TGA data. Autocatalytic effects must be monitored, and inert reaction vessels (e.g., glass-lined reactors) prevent catalytic decomposition .
Q. What are the challenges in scaling up guanidine nitrate synthesis while maintaining yield and purity?
Scaling requires optimizing ammonia concentration and temperature gradients to minimize side reactions (e.g., melamine formation). Iron contamination from industrial reactors necessitates chelation or pH-adjusted precipitation using nitric acid. Cyclic processes enhance ammonium nitrate recovery but demand strict control over mother liquor recycling .
Q. How does the presence of nitrate influence the combustion characteristics of guanidine nitrate-based formulations?
In mixtures with basic copper nitrate (BCN), guanidine nitrate acts as a fuel, generating nitrogen-rich gases (N₂, H₂O) with minimal residues. Combustion studies for airbag systems use bomb calorimetry and gas chromatography to optimize stoichiometric ratios. Thermal analysis (TGA/DSC) reveals decomposition kinetics and gas composition .
Notes
- Data Contradictions : Toxicity data discrepancies arise from the dual contributions of the guanidine ion and nitrate anion. Researchers must consider both systemic and anion-specific effects .
- Methodological Gaps : Limited toxicity data for guanidine nitrate necessitate reliance on extrapolations from guanidine chloride, with adjustments for nitrate's biological impact .
- Safety Emphasis : Thermal instability and oxidizer classification demand rigorous handling protocols, particularly in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
